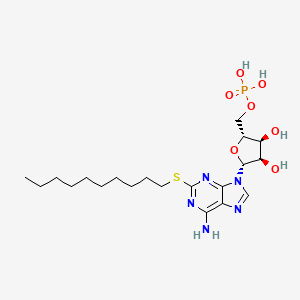
2-(Decylsulfanyl)adenosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) is a chemical compound that belongs to the class of adenosine derivatives It consists of an adenosine molecule with a decylsulfanyl group attached to the 2-position and a dihydrogen phosphate group at the 5’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) typically involves the modification of adenosine through a series of chemical reactions. One common method is the introduction of the decylsulfanyl group at the 2-position of adenosine, followed by the phosphorylation at the 5’-position. The reaction conditions often include the use of specific reagents and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phosphate group or modify the sulfanyl group.
Substitution: The decylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dephosphorylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. The decylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the adenosine moiety can interact with adenosine receptors or enzymes involved in nucleotide metabolism. The dihydrogen phosphate group may play a role in the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide with a phosphate group at the 5’-position.
2’-O-methyladenosine 5’-monophosphate: A derivative of adenosine with a methyl group at the 2’-position and a phosphate group at the 5’-position.
Uniqueness
2-(Decylsulfanyl)adenosine 5’-(dihydrogen phosphate) is unique due to the presence of the decylsulfanyl group, which can significantly alter its chemical properties and biological activity compared to other adenosine derivatives. This modification may enhance its potential as a therapeutic agent or research tool.
Eigenschaften
CAS-Nummer |
51998-99-3 |
|---|---|
Molekularformel |
C20H34N5O7PS |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-decylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C20H34N5O7PS/c1-2-3-4-5-6-7-8-9-10-34-20-23-17(21)14-18(24-20)25(12-22-14)19-16(27)15(26)13(32-19)11-31-33(28,29)30/h12-13,15-16,19,26-27H,2-11H2,1H3,(H2,21,23,24)(H2,28,29,30)/t13-,15-,16-,19-/m1/s1 |
InChI-Schlüssel |
AZNMNAXWYKJFFZ-NVQRDWNXSA-N |
Isomerische SMILES |
CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
CCCCCCCCCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


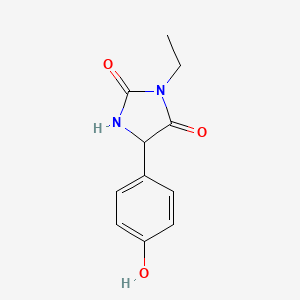
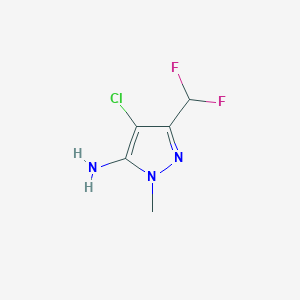
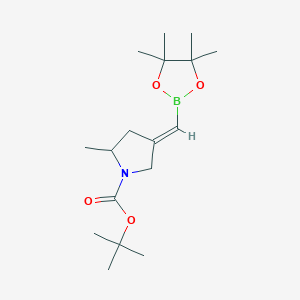
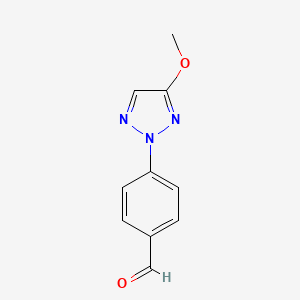

![(1S,4R,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12940340.png)
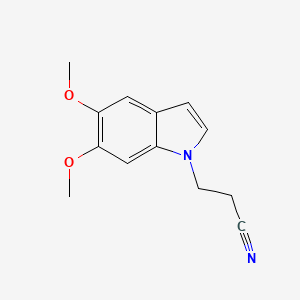

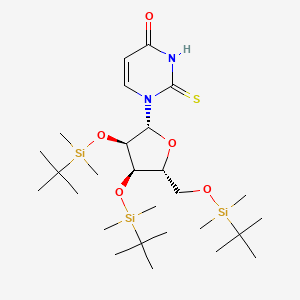
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)


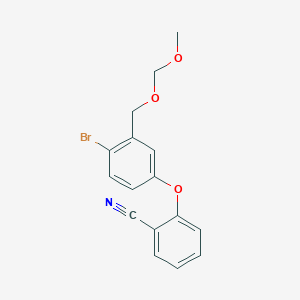
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
